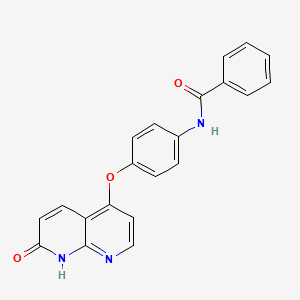

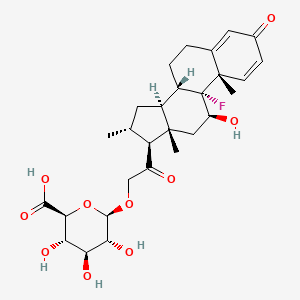

![molecular formula C12H16N2S B13862327 1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)

1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morantel is an anthelmintic drug primarily used for the removal of parasitic worms in livestock. It is a derivative of 3-methylthiophene and is closely related to pyrantel. Morantel functions as an inhibitor of acetylcholinesterase, affecting the nervous system of the worms and leading to their expulsion from the host .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Morantel can be synthesized through a series of chemical reactions involving 3-methylthiophene. The preparation of morantel citrate involves dissolving the compound in methanol and further diluting it with the solvent to prepare standard solutions . The synthesis of morantel tartrate involves similar steps, with the compound being dissolved in methanol and extracted using liquid chromatography .

Industrial Production Methods

In industrial settings, morantel is produced by reacting 3-methylthiophene with other chemical reagents under controlled conditions. The compound is then purified and formulated into various forms such as tablets or feed additives for livestock .

Analyse Chemischer Reaktionen

Types of Reactions

Morantel undergoes several types of chemical reactions, including:

Oxidation: Morantel can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Morantel can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving morantel include methanol, acetic acid, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions involving morantel include its citrate and tartrate salts, which are used in veterinary medicine to treat parasitic infections in livestock .

Wissenschaftliche Forschungsanwendungen

Morantel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of tetrahydropyrimidines.

Biology: Investigated for its effects on the nervous system of nematodes and other parasites.

Industry: Employed as a feed additive to control gastrointestinal parasites in livestock.

Wirkmechanismus

Morantel acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to prolonged muscle contraction and spastic paralysis of the worms. This results in the expulsion of the parasites from the host .

Vergleich Mit ähnlichen Verbindungen

Morantel is closely related to pyrantel, another anthelmintic drug. Both compounds belong to the tetrahydropyrimidine class and share similar mechanisms of action. morantel differs from pyrantel by the presence of a methyl group on the thiophene ring, which enhances its potency and effectiveness . Other similar compounds include levamisole and oxantel, which also target the acetylcholine receptors but have different chemical structures and pharmacological properties .

Conclusion

Morantel is a valuable anthelmintic drug with a wide range of applications in veterinary medicine and scientific research. Its unique chemical structure and mechanism of action make it an effective treatment for parasitic infections in livestock, contributing to improved animal health and productivity.

Eigenschaften

IUPAC Name |

1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEPPWDVLBMNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860252 |

Source

|

| Record name | 1-Methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

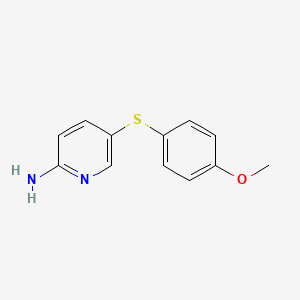

![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)

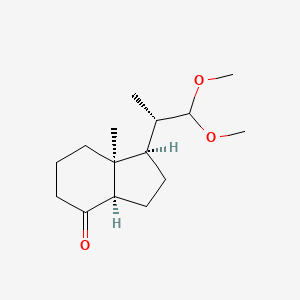

![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)

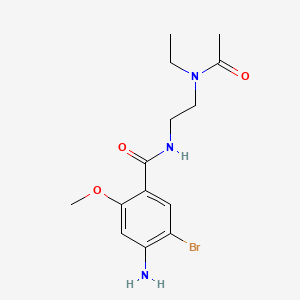

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)

![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)

![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)